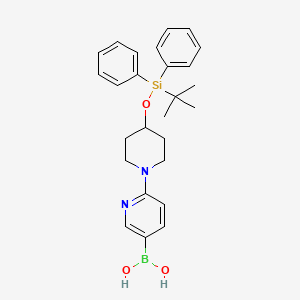

(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid

説明

6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid, also known as 6-(4-TBDPS-PIP-PYR)B, is a boronic acid derivative of pyridin-3-yl piperidin-1-yl tert-butyldiphenylsilyloxy (TBDPS-PIP-PYR). It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound has been the subject of numerous scientific research studies due to its potential applications in both biological and chemical research.

科学的研究の応用

Synthesis and Antiosteoclast Activity

- Antiosteoclast and Osteoblast Activity : A study by Reddy et al. (2012) synthesized a new family of compounds showing moderate to high antiosteoclast and osteoblast activity. This suggests potential applications in bone health and treatment of bone-related diseases.

Antibacterial Activities

- Piperidine-Condensed Carbapenems : Mori et al. (2000) achieved stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems, showing potent in vitro activities against gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000). This research points to possible applications in developing new antibiotics.

Cyclization Methods

- Intramolecular Cyclization : Massaro et al. (2011) developed an efficient method for synthesizing pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides, indicating a new way to create complex organic structures (Massaro et al., 2011).

Boronic Acid Derivatives in Synthesis

- Boronic Reagents in Chemical Catalysis : A study by Anaby et al. (2014) on the reactions of boranes with dearomatized ruthenium pincer complexes revealed new pathways in chemical catalysis and synthetic applications of boronic reagents (Anaby et al., 2014).

Boronic Acid in Cross-Coupling Reactions

- Halopyridin-2-yl-boronic Acids and Esters : Bouillon et al. (2003) described methods to synthesize and isolate novel 5 or 6-halopyridin-2-yl-boronic acids and esters, which undergo Pd-catalyzed coupling, useful in creating new pyridine libraries (Bouillon et al., 2003).

作用機序

Target of Action

The compound “(6-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

The compound contains a tert-butyldiphenylsilyl group, which is often used as a protecting group for alcohols in organic synthesis . This suggests that the compound might undergo transformations in the body, releasing the protected alcohol.

Biochemical Pathways

Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Boronic acids are known to interfere with various enzymatic processes, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of the compound would depend on various factors, including its solubility, stability, and the presence of functional groups that might interact with biological molecules. The tert-butyldiphenylsilyl group might affect the compound’s solubility and stability, influencing its absorption, distribution, metabolism, and excretion .

Result of Action

The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Given its structural features, it might interact with various enzymes and receptors, potentially leading to a wide range of cellular effects .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the tert-butyldiphenylsilyl group might be affected by the pH of the environment .

特性

IUPAC Name |

[6-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33BN2O3Si/c1-26(2,3)33(23-10-6-4-7-11-23,24-12-8-5-9-13-24)32-22-16-18-29(19-17-22)25-15-14-21(20-28-25)27(30)31/h4-15,20,22,30-31H,16-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGBBXWWTJNECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

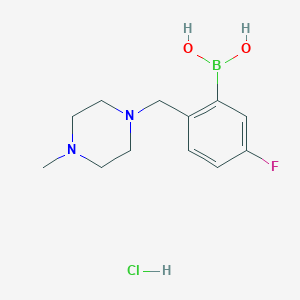

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)

![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)